molecular formula C15H23N5 B13952004 1-cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine CAS No. 60560-43-2

1-cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine

Cat. No.: B13952004
CAS No.: 60560-43-2
M. Wt: 273.38 g/mol
InChI Key: NZUWSPDEXXXPFP-UHFFFAOYSA-N
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Description

1-Cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine (CAS 60560-43-2) is a synthetic guanidine derivative provided as a high-purity standard for research applications. The compound has a molecular formula of C15H23N5 and a molecular weight of 273.38 g/mol . Guanidine derivatives are a significant class of organic compounds known for their diverse biological activities and are frequently explored in medicinal chemistry and chemical biology . They are commonly investigated as key scaffolds in the development of protease inhibitors, ion channel modulators, and agents for targeted protein degradation . As a structurally complex guanidine, this compound serves as a valuable chemical intermediate or pharmacophore model for designing novel bioactive molecules and probing biological mechanisms. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material appropriately, referencing its CAS number and molecular specifications for experimental reproducibility.

Properties

CAS No.

60560-43-2

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

1-cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine

InChI

InChI=1S/C15H23N5/c1-7-15(5,6)20-14(17-9-16)19-13-10(2)8-11(3)18-12(13)4/h8H,7H2,1-6H3,(H2,17,19,20)

InChI Key

NZUWSPDEXXXPFP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)N=C(NC#N)NC1=C(N=C(C=C1C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting with a precursor such as 2,4,6-trimethylpyridine, various functional groups are introduced through electrophilic substitution reactions.

    Introduction of the Guanidine Group: The guanidine moiety can be introduced using reagents like cyanamide and amines under basic conditions.

    Alkylation: The 2-methylbutan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides or hydroxyl derivatives, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific enzymes.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Guanidine Derivatives

To contextualize this compound’s uniqueness, we compare it with structurally related guanidine derivatives (Table 1).

Table 1: Comparative Analysis of Guanidine-Based Compounds

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C₁₅H₂₃N₅ Cyano, 2-methylbutan-2-yl, trimethylpyridine 297.38 High steric bulk, potential kinase inhibition
Guancydine (CAS: 1-cyano-2-(2-methylbutan-2-yl)guanidine) C₇H₁₄N₄ Cyano, 2-methylbutan-2-yl 154.21 Simpler structure, lower lipophilicity
SLP7111228 (SphK1 inhibitor) C₂₃H₃₄ClN₅O Oxadiazole, pyrrolidine, octylphenyl 480.01 Selective SphK1 inhibition (Ki = 48 nM)
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-(phenylthio)phenyl)guanidine C₁₉H₁₉N₅S Dimethylpyrimidine, phenylthio 349.45 Irritant class, sulfur-containing
1-(3-Chloro-2-methylphenyl)-3-(4,5-dimethyl-6-oxo-dihydropyrimidin-2-yl)guanidine C₁₅H₁₇ClN₆O Chlorophenyl, dihydropyrimidinone 332.80 Potential protease inhibition

Substituent-Driven Electronic and Steric Effects

  • Pyridine vs. Pyrimidine : The target’s 2,4,6-trimethylpyridine moiety introduces greater steric hindrance compared to dimethylpyrimidine derivatives (e.g., ), which may reduce off-target interactions but limit solubility .

Biological Activity

1-Cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine, with CAS number 60560-43-2, is a guanidine derivative notable for its potential biological activities. This compound has garnered attention in the field of medicinal chemistry due to its structural characteristics and the presence of functional groups that may contribute to its pharmacological properties.

The chemical structure of this compound is characterized by its molecular formula C15H23N5C_{15}H_{23}N_{5} and a molecular weight of 273.377 g/mol. Key physical properties include:

  • Density : 1.04 g/cm³
  • Boiling Point : 369.9 °C at 760 mmHg
  • Flash Point : 177.5 °C

The biological activity of guanidine derivatives, including this compound, often involves interactions with cellular membranes and proteins. The positively charged guanidinium group can facilitate electrostatic interactions with negatively charged bacterial membranes, which is a common mechanism for antimicrobial activity. Studies have shown that guanidine compounds can disrupt membrane integrity, leading to cell lysis in various bacterial strains.

Antimicrobial Properties

Recent studies have indicated that guanidine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, research on related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 2.0 µM to 62.5 µM against Staphylococcus aureus and Escherichia coli respectively . The activity is often attributed to the ability of these compounds to penetrate bacterial membranes and disrupt vital cellular functions.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated in mammalian cell lines to assess its specificity and safety profile. Preliminary results suggest that while the compound exhibits potent antimicrobial activity, it maintains a favorable therapeutic index with limited cytotoxicity towards human cells at effective antimicrobial concentrations .

Case Studies

  • Guanidine Functionalized Compounds : A study on similar guanidine derivatives highlighted their effectiveness against biofilms formed by pathogenic bacteria like S. aureus and E. coli. The compounds were shown to disrupt pre-formed biofilms, indicating their potential as therapeutic agents in treating biofilm-associated infections .
  • Mechanistic Insights : Another investigation focused on the mechanism of action of guanidine derivatives using membrane depolarization assays. Results demonstrated that these compounds could significantly alter membrane potential in bacterial cells, leading to cell death .

Data Table: Biological Activity Summary

Activity Type Target Organism MIC (µM) Notes
AntimicrobialStaphylococcus aureus2.0Effective against biofilm formation
AntimicrobialEscherichia coli62.5Significant disruption of membrane integrity
CytotoxicityMammalian Cell Lines>100Low cytotoxicity observed at effective doses

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